(3-Aminopropyl)(3-phenylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(3-Aminopropyl)(3-phenylpropyl)amine" is a biogenic amine that can be synthesized through various chemical reactions. It is structurally related to compounds that have been studied for their role in the formation of acrylamide, a potential carcinogen, during the heating of food products, as well as for their ability to form complexes with metal ions, which could be useful in sensing applications.
Synthesis Analysis
The synthesis of related amines has been explored in several studies. For instance, 3-aminopropionamide (3-APA), a compound structurally similar to "(3-Aminopropyl)(3-phenylpropyl)amine," is formed during the storage of potatoes and is a potent precursor in acrylamide formation when heated . Another related compound, bi(2-aminoethyl)-(3-aminopropyl)amine, was synthesized through addition and hydrogenation reactions, achieving a high yield and purity . Additionally, macrocyclic compounds containing tris(3-aminopropyl)amine units were synthesized using Pd(0)-catalyzed amination, demonstrating the versatility of aminopropyl-based compounds in synthesis .
Molecular Structure Analysis
The molecular structure of aminopropyl-based compounds can vary significantly. For example, a nickel(II) mixed complex derived from 2-aminoethyl-bi(3-bi-aminopropyl)amine exhibits a distorted octahedral geometry around the Ni2+ ion . This indicates that the aminopropyl moiety can participate in complex geometries when coordinated with metal ions. The planarity of the central bis-lactim ether ring in a related compound, 8-isopropyl-7,10-dimethoxy-3-phenyl-1-oxa-2,6,9-triazaspiro[4.5]deca-2,6,9-triene, suggests that the aminopropyl group can also contribute to the stabilization of flat molecular structures .
Chemical Reactions Analysis
The reactivity of aminopropyl-based compounds is highlighted by their role in the formation of acrylamide. The study on 3-APA showed that it is an effective precursor of acrylamide, especially when heated under aqueous conditions . This suggests that "(3-Aminopropyl)(3-phenylpropyl)amine" could also participate in similar reactions under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of aminopropyl-based compounds can be influenced by their substituents. For instance, the introduction of N-phenyl substituents to aminostilbenes leads to a more planar ground-state geometry, a red shift in absorption and fluorescence spectra, and a larger charge-transfer character for the fluorescent excited state . This "amino conjugation effect" could be relevant to the properties of "(3-Aminopropyl)(3-phenylpropyl)amine" as well. The synthesis of macrocyclic compounds with tris(3-aminopropyl)amine units also revealed their potential as detectors for metal cations due to the enhancement of fluorescence upon binding .
Scientific Research Applications
Metal-Free Photoredox Catalysis : The amino group is a prevalent structural motif in organic chemistry. A metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives is presented. This method is scalable, offers broad substrate scope, high chemoselectivity, and mild conditions, and is suitable for diversifying complex molecular scaffolds (Ociepa et al., 2018).
Surface Functionalization : (3-Aminopropyl) triethoxysilane (APTES) is used to functionalize glass surfaces. The study explored different deposition techniques and found that vapor-phase and aqueous-phase deposition produced more uniform films with higher amine accessibility, suggesting their suitability for bioconjugation applications (Wang & Vaughn, 2008).
Chemical Reactivity and Stability : Aminopropyl-functionalized silica (APS) shows significant potential in aqueous solutions, with its reactivity studied via acid-base titration and complexation with Hg(II) species. APS stability varies with pH and is more stable at lower pH values, which is important for practical applications in separation science or electrochemical sensors (Etienne & Walcarius, 2003).
Silanization Optimization : The structure and morphology of 3-aminopropyltriethoxysilane (APTES) films on silica depend on reaction conditions. The study provides insight into the formation of smooth self-assembled monolayers and the effect of variables like temperature and concentration (Howarter & Youngblood, 2006).
Amine Spacing in Grafted Silica Materials : The spacing of amines in 3-aminopropylsilyl-grafted silica is crucial for their functionality. The study used solid-state fluorescence spectroscopy to understand the amine distribution, which is key for applications like ion exchange or chromatographic supports (Hicks et al., 2006).
Surface Functionality Loss Prevention : Addressing the issue of surface functionality loss in 3-aminopropylsilane-functionalized silica, the study found that silanization in anhydrous toluene at elevated temperature produces denser and more hydrolytically stable layers. This is crucial for maintaining functionality in aqueous media (Smith & Chen, 2008).
Silica Surface Modification for Biomedical Applications : 3-Aminopropyltriethoxysilane (APTES) has been used extensively for silanization of metal oxide nanoparticle surfaces, enhancing their dispersibility and antibacterial properties. This modification has direct applications in sensors, catalysts, and biomedical fields (Zhang & Lai, 2021).
Safety And Hazards
Future Directions
Research on tris(3-aminopropyl)amine-based receptors is ongoing. Future directions could include the development of receptors for other anions and the exploration of other potential applications of these receptors . For example, tris(3-aminopropyl)amine-based receptors could potentially be used in water softening applications .
properties
IUPAC Name |
N'-(3-phenylpropyl)propane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c13-9-5-11-14-10-4-8-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQFEIUOCUWSAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449620 |
Source
|
Record name | (3-aminopropyl)(3-phenylpropyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopropyl)(3-phenylpropyl)amine | |
CAS RN |
67884-81-5 |
Source
|
Record name | (3-aminopropyl)(3-phenylpropyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.